methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methyl ester group, a 2-chlorobenzyl group, and a thiomorpholinosulfonyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Thiomorpholinosulfonyl Group: The final step is the sulfonylation of the pyrazole derivative with thiomorpholine sulfonyl chloride, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholinosulfonyl group.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for therapeutic applications. Its structural features suggest it might interact with specific enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate would depend on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes or receptors, altering their activity. The thiomorpholinosulfonyl group could play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-chlorobenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a morpholine ring instead of thiomorpholine.
Methyl 1-(2-chlorobenzyl)-3-(piperidinosulfonyl)-1H-pyrazole-4-carboxylate: Contains a piperidine ring instead of thiomorpholine.
Methyl 1-(2-chlorobenzyl)-3-(tetrahydrothiophen-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Features a tetrahydrothiophene ring.
Uniqueness
The presence of the thiomorpholinosulfonyl group in methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate distinguishes it from similar compounds. This group can influence the compound’s reactivity, binding properties, and overall biological activity, making it unique in its class.
Properties
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S2/c1-24-16(21)13-11-19(10-12-4-2-3-5-14(12)17)18-15(13)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQLEEBWCOWZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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